Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
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Overview
Description
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 is an eight-membered oligopeptide consisting of Asp, Tyr, Met, Gly, Trp, Met, As and Phe-NH2 residues joined in sequence. It has a role as a human metabolite, a rat metabolite and a mouse metabolite. It is an oligopeptide and a peptidyl amide.
Mechanism of Action
Target of Action
The primary target of Cholecystokinin Octapeptide, desulfated, also known as CCK(26-33) Desulfated, is the Cholecystokinin Receptor (CCKR) . This receptor is a G-protein coupled receptor located in the gastrointestinal system and the central nervous system .
Mode of Action
CCK(26-33) Desulfated interacts with its target, the CCKR, to stimulate various physiological responses. It acts as an agonist at the receptor, meaning it binds to the receptor and activates it . This activation triggers a cascade of intracellular events, leading to the physiological responses associated with CCK, such as the release of digestive enzymes and the contraction of the gallbladder .
Biochemical Pathways
Upon activation of the CCKR by CCK(26-33) Desulfated, several biochemical pathways are affected. One of the key pathways is the Phospholipase C pathway , which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules further trigger the release of calcium ions and the activation of protein kinase C, respectively . These events lead to various downstream effects, including the release of digestive enzymes and the contraction of the gallbladder .
Pharmacokinetics
As a peptide, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
The activation of the CCKR by CCK(26-33) Desulfated leads to several molecular and cellular effects. These include the release of digestive enzymes from the pancreas, contraction of the gallbladder, slowing of gastric emptying, and induction of satiety . These effects facilitate digestion and regulate food intake .
Action Environment
The action, efficacy, and stability of CCK(26-33) Desulfated can be influenced by various environmental factors. For instance, the presence of food in the stomach can enhance the release of CCK, thereby potentiating its effects . Additionally, the stability of CCK(26-33) Desulfated can be affected by pH and temperature, with extreme conditions potentially leading to degradation of the peptide .
Biochemical Analysis
Biochemical Properties
Cholecystokinin Octapeptide, desulfated, interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It acts both as a hormone and a neurotransmitter and is found in the gastrointestinal (GI) system and the central nervous system . It is a satiety peptide that inhibits food intake .
Cellular Effects
Cholecystokinin Octapeptide, desulfated, has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Properties
CAS No. |
25679-24-7 |
---|---|
Molecular Formula |
C49H62N10O13S2 |
Molecular Weight |
1063.2 g/mol |
IUPAC Name |
(3S,6S)-3-amino-6-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-hydrazinyl-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-7-(4-hydroxyphenyl)-4,5-dioxoheptanoic acid |
InChI |
InChI=1S/C49H62N10O13S2/c1-73-18-16-34(46(69)56-36(20-28-12-14-30(60)15-13-28)44(67)43(66)32(50)23-41(62)63)54-40(61)26-53-45(68)37(22-29-25-52-33-11-7-6-10-31(29)33)57-47(70)35(17-19-74-2)55-48(71)38(24-42(64)65)58-49(72)39(59-51)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,59-60H,16-24,26,50-51H2,1-2H3,(H,53,68)(H,54,61)(H,55,71)(H,56,69)(H,57,70)(H,58,72)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
ZBTPHEHKAHBSMT-YRVFCXMDSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(=O)[C@H](CC(=O)O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NN |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(=O)C(CC(=O)O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NN |
sequence |
DYMGWMDF |
Synonyms |
des(SO3)CCK-8 desulfated cholecystokinin-8 desulfated sincalide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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